![molecular formula C20H27N3O6S B2558114 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1251564-59-6](/img/structure/B2558114.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H27N3O6S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
The chemical compound under discussion is structurally related to a class of spirothiazolidinone derivatives, which have been synthesized and evaluated for their antiviral activities. Research reveals that specific derivatives within this class exhibit strong antiviral properties against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds as a basis for developing new antiviral medications (Apaydın et al., 2020). Furthermore, the versatility of the spirothiazolidinone scaffold in achieving antiviral efficacy suggests a promising area for further research and development of antiviral agents.
Anticancer and Antidiabetic Applications
Another significant area of application for compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide includes anticancer and antidiabetic properties. Studies have shown that certain spirothiazolidines analogs display significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some compounds have demonstrated higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, suggesting potential for antidiabetic applications (Flefel et al., 2019).
Opioid Receptor Modulation
Compounds within this structural family have also been explored for their ability to modulate opioid receptors. Research indicates the synthesis and evaluation of derivatives for their biological activity at opioid receptors, including mu, delta, kappa, and opioid receptor-like-1 (ORL-1) G-protein-coupled receptors. This suggests potential applications in pain management and the development of novel analgesic drugs (Jordan et al., 2005).
Synthetic and Catalytic Applications
Additionally, the structural framework of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and its derivatives has implications in synthetic and catalytic applications. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by related compounds, showcasing their utility as effective catalyst systems for Goldberg amidation, which is crucial for synthesizing various organic compounds (De, Yin, & Ma, 2017).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c24-18(21-13-17-14-28-20(29-17)9-2-1-3-10-20)19(25)22-15-5-7-16(8-6-15)23-11-4-12-30(23,26)27/h5-8,17H,1-4,9-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSUJQKZRAQTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide |
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